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Introduction
HLX22 is a novel, recombinant humanized anti-HER2 monoclonal antibody designed for the

treatment of HER2-expressing cancers. It specifically targets subdomain IV of the HER2

extracellular domain, at a distinct epitope from that of trastuzumab. This unique binding

characteristic allows for the simultaneous binding of both HLX22 and trastuzumab to the HER2

receptor. The resulting dual blockade leads to enhanced internalization and degradation of

HER2 dimers, thereby strengthening the inhibition of downstream signaling pathways and

potentiating anti-tumor activity.[1][2][3][4] Preclinical and clinical studies have demonstrated

that HLX22, in combination with trastuzumab and chemotherapy, offers a promising therapeutic

strategy for patients with HER2-positive cancers.[2][5]

These application notes provide a comprehensive overview of the mechanism of action of

HLX22, a summary of key preclinical and clinical data, and detailed protocols for relevant in

vitro and in vivo assays.

Mechanism of Action: Dual HER2 Blockade
The epidermal growth factor receptor (EGFR) family, including HER2, plays a crucial role in cell

growth, proliferation, and survival.[6] Dimerization of these receptors activates intracellular

signaling cascades, primarily the PI3K/AKT/mTOR and Ras/MAPK pathways.[1][7][8][9][10]
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HLX22, in combination with trastuzumab, provides a dual-blockade of HER2 signaling:

Simultaneous Binding: HLX22 and trastuzumab bind to different epitopes on HER2

subdomain IV, enabling them to bind to the HER2 receptor concurrently without competition.

[1][3][6]

Enhanced Internalization: This dual binding significantly increases the internalization of both

HER2/HER2 homodimers and HER2/EGFR heterodimers by 40-80%.[1][2]

Inhibition of Downstream Signaling: The enhanced internalization and subsequent

degradation of HER2 lead to a reduction in the activation of key downstream signaling

molecules, including STAT3, P70 S6, and AKT.[3][11] Gene expression analysis has also

shown a reduction in pathways related to FGF-FGFR-PI3K-MTOR, EGF-EGFR-RAS, and

TGF-β-SMAD.[3][11]

This synergistic action results in enhanced tumor cell apoptosis and inhibition of proliferation.[1]

[2]
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Caption: HER2 Signaling Pathway and Points of Inhibition by HLX22 and Trastuzumab.
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Preclinical Data
In Vitro Studies
The synergistic anti-proliferative effect of HLX22 in combination with a trastuzumab biosimilar

(HLX02) has been demonstrated in HER2-positive cancer cell lines.

Cell Line Cancer Type Assay Treatment Result

NCI-N87 Gastric Cancer Cell Viability
HLX22 + HLX02

(12.5 µg/mL)

-26.49% relative

cell viability[3]

NCI-N87 Gastric Cancer Synergy Analysis HLX22 + HLX02
Strong synergy

(CI < 0.6)[12]

BT-474 Breast Cancer Synergy Analysis HLX22 + HLX02
Strong synergy

(CI < 0.6)[12]

In Vivo Studies
The combination of HLX22 and a trastuzumab biosimilar (HLX02) has shown synergistic tumor

growth inhibition in xenograft models.

Model Cancer Type Treatment Result

NCI-N87 CDX Gastric Cancer HLX22 + HLX02
Synergistic tumor

growth inhibition[3]

Gastric Cancer PDX Gastric Cancer HLX22 + HLX02
Synergistic tumor

growth inhibition[3]

Clinical Data
Phase II Clinical Trial (HLX22-GC-201)
This randomized, double-blind study evaluated the efficacy and safety of HLX22 in combination

with trastuzumab and XELOX chemotherapy (capecitabine and oxaliplatin) as a first-line

treatment for HER2-positive advanced gastric or gastroesophageal junction cancer.[4][13]
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Efficacy Results (Median Follow-up: 14.3 months)[13]

Endpoint

HLX22 (15 mg/kg) +
Trastuzumab +
XELOX (Group B,
n=17)

Placebo +
Trastuzumab +
XELOX (Group C,
n=18)

Hazard Ratio (95%
CI)

Median PFS (IRRC) Not Reached 8.2 months 0.1 (0.04-0.52)

Confirmed ORR

(IRRC)
82.4% 88.9% -

Safety Summary[2][13]

Adverse Event
HLX22 (15 mg/kg) +
Trastuzumab + XELOX
(Group B, n=17)

Placebo + Trastuzumab +
XELOX (Group C, n=18)

Any-grade TEAEs 100% 100%

Grade ≥3 TEAEs 48.4% 54.8%

Treatment-Related AEs

(TRAEs)
94.1% 94.4%

Serious TRAEs 27.8% 5.6%

Grade 5 TRAE 0 1 (5.6%)

Experimental Protocols
HER2 Internalization Assay
This protocol is based on the methodology described by Wei et al. (2024).[3]

Objective: To quantify the internalization of HER2 receptors upon antibody treatment.

Materials:

HER2-positive cancer cell lines (e.g., NCI-N87, BT-474)
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HLX22, Trastuzumab (or biosimilar), and control IgG1

pHrodo™ iFL Green STP Ester

96-well plates

Flow cytometer

Procedure:

Label antibodies with pHrodo™ iFL Green STP Ester according to the manufacturer's

protocol. This dye is non-fluorescent at neutral pH and fluoresces brightly in acidic

environments, such as endosomes and lysosomes.

Seed 1.5 x 10^5 cells per well in a 96-well plate and culture overnight.

Incubate cells with 10 µg/mL of the labeled antibodies (HLX22, trastuzumab, combination, or

IgG1 control) for 1 hour on ice to allow binding but prevent internalization.

Wash the cells with cold PBS to remove unbound antibodies.

For the 0-hour time point, keep the plate on ice. For other time points, transfer the plate to a

37°C incubator to allow internalization to proceed.

At each desired time point (e.g., 1, 2, 4, 8 hours), stop the internalization by placing the plate

on ice.

Harvest the cells and analyze the fluorescence intensity by flow cytometry. Increased

fluorescence indicates internalization of the antibody-HER2 complex into acidic

compartments.

Seed Cells Label Antibodies
with pHrodo Green

Incubate Cells with
Labeled Antibodies on Ice

Wash to Remove
Unbound Antibodies

Shift to 37°C
to Allow Internalization

Analyze by
Flow Cytometry
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Caption: Experimental Workflow for HER2 Internalization Assay.
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In Vitro Cell Proliferation Assay (Synergy Analysis)
This protocol is based on the methodology described by Wei et al. (2024).[3]

Objective: To assess the anti-proliferative activity of HLX22 in combination with trastuzumab

and determine if the effect is synergistic.

Materials:

HER2-positive cancer cell lines (e.g., NCI-N87)

HLX22 and Trastuzumab (or biosimilar)

CellTiter-Glo® Luminescent Cell Viability Assay

96-well plates

Luminometer

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

adhere overnight.

Prepare serial dilutions of HLX22 and trastuzumab, both individually and in combination at a

constant ratio.

Treat the cells with the antibodies for 72 hours.

After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's

instructions. This assay measures ATP levels, which correlate with the number of viable

cells.

Measure luminescence using a luminometer.

Calculate the percentage of cell viability relative to untreated controls.

Analyze the data using software such as CompuSyn to determine the Combination Index

(CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates
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antagonism.

In Vivo Xenograft Model
This protocol is based on the methodology described by Wei et al. (2024).[3]

Objective: To evaluate the in vivo anti-tumor efficacy of HLX22 in combination with

trastuzumab.

Materials:

Immunocompromised mice (e.g., NCG mice)

HER2-positive cancer cells (e.g., NCI-N87) or patient-derived tumor fragments (for PDX

models)

HLX22, Trastuzumab (or biosimilar), and control IgG

Calipers

Procedure:

Subcutaneously implant cancer cells or tumor fragments into the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment groups (e.g., vehicle control, HLX22 alone, trastuzumab

alone, HLX22 + trastuzumab).

Administer the antibodies via intraperitoneal injection twice a week at the desired dose (e.g.,

10 mg/kg).[3]

Measure tumor volume with calipers twice a week. Tumor volume can be calculated using

the formula: (Length x Width²) / 2.

Monitor the body weight and general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histology, biomarker analysis).
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Clinical Protocols
HLX22 in Combination with Trastuzumab and XELOX
(Phase III Study: HLX22-GC-301)
This protocol is for the first-line treatment of patients with HER2-positive locally advanced or

metastatic gastric or gastroesophageal junction adenocarcinoma.[14][15][16]

Treatment Regimen (3-week cycles):[16]

HLX22: 15 mg/kg intravenously (IV) on Day 1 of each cycle.

Trastuzumab: 8 mg/kg IV loading dose on Day 1 of the first cycle, followed by a 6 mg/kg IV

maintenance dose on Day 1 of subsequent cycles.

Oxaliplatin: 130 mg/m² IV on Day 1 of each cycle.

Capecitabine: 1000 mg/m² orally twice daily on Days 1-14 of each cycle.

Treatment is continued until disease progression, unacceptable toxicity, or withdrawal of

consent.[15][17]
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Caption: Logical Progression from Preclinical to Clinical Development of HLX22.

Conclusion
HLX22, in combination with trastuzumab and chemotherapy, represents a promising

advancement in the treatment of HER2-positive cancers. Its unique mechanism of action,

leading to a more potent blockade of the HER2 signaling pathway, has been substantiated by

robust preclinical and clinical data. The protocols outlined in these application notes provide a

framework for further investigation and validation of this therapeutic approach. The ongoing

Phase III clinical trial will be pivotal in confirming the clinical benefits of this dual HER2

blockade strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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